Functional Selectivity: DAT-Mediated Dopamine Release vs. SERT-Mediated Serotonin Release
4-(2-Aminopropyl)-N,N-dimethylaniline induces transporter-mediated monoamine release at both DAT and SERT in rat brain synaptosomes, with an approximately 4-fold greater potency for SERT-mediated serotonin release (EC50 37 nM) than for DAT-mediated dopamine release (EC50 150 nM) [1]. This distinguishes it from its two-carbon homolog 4-dimethylaminophenethylamine, which functions as a selective MAO-B substrate with no comparable DAT/SERT release activity reported [2]. Additionally, the 3,5-dichloro-substituted analog FLA 365 does not act as a monoamine releaser; instead, it blocks ryanodine receptor-elicited Ca²⁺ increases (functional blocking activity in skeletal and cardiac muscle, though inactive in smooth muscle) [3]. The target compound thus uniquely occupies the functional niche of a monoamine-releasing substrate within this aniline subclass, a property directly relevant to neuroscience studies investigating transporter-mediated neurotransmitter efflux.
| Evidence Dimension | Functional activity at monoamine transporters (substrate-mediated neurotransmitter release) |
|---|---|
| Target Compound Data | DAT EC50 = 150 nM; SERT EC50 = 37 nM (rat brain synaptosomes, [³H]DA and [³H]5-HT release assays) |
| Comparator Or Baseline | 4-Dimethylaminophenethylamine (2-carbon homolog): no DAT/SERT release activity reported; functions as MAO-B substrate. FLA 365 (3,5-dichloro analog): RyR Ca²⁺ channel blocker, not a monoamine transporter substrate. |
| Quantified Difference | 4.05-fold SERT-over-DAT selectivity within target compound; qualitative functional divergence from both comparators (transporter substrate vs. MAO substrate vs. RyR blocker) |
| Conditions | In vitro rat brain synaptosomal preparations; [³H]DA release assay (DAT) and [³H]5-HT release assay (SERT); data curated by ChEMBL from Research Triangle Institute studies |
Why This Matters
This functional profile—quantifiable dual DAT/SERT substrate activity with a defined 4-fold SERT preference—provides a reproducible benchmark for experiments requiring a monoamine-releasing ligand with known transporter selectivity, whereas close aniline analogs engage entirely different biological targets.
- [1] BindingDB. BDBM50025213 (CHEMBL3330648). DAT EC50 150 nM (rat synaptosomes, [³H]DA release); SERT EC50 37 nM (rat synaptosomes, [³H]5-HT release). Curated by ChEMBL from Research Triangle Institute. View Source
- [2] Reyes-Parada M, Scorza MC, Silveira R, Dajas F, Cassels BK. 4-Dimethylaminophenethylamine, a Sensitive, Specific, Electrochemically Detectable Monoamine Oxidase-B Substrate. Life Sciences. 1994; 54(25): 1955-1963. View Source
- [3] Ostrovskaya O, Goyal R, Osman N, McAllister CE, Pessah IN, Hume JR, et al. Inhibition of Ryanodine Receptors by 4-(2-Aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365) in Canine Pulmonary Arterial Smooth Muscle Cells. JPET. 2007; 323(1): 381-390. View Source
